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Introduction
GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a lysosomal cysteine

protease that plays a crucial role in the activation of several neutrophil serine proteases

(NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3]

[4] By inhibiting CTSC, GSK-2793660 was developed with the therapeutic hypothesis of

reducing the activity of these downstream NSPs, which are implicated in the pathophysiology

of various inflammatory diseases, such as bronchiectasis.[2] This technical guide provides a

comprehensive overview of the core preclinical studies of GSK-2793660, summarizing key

data on its mechanism of action, in vitro potency, and preclinical safety findings. The

development of GSK-2793660 was ultimately halted during Phase I clinical trials due to

observations of epithelial desquamation in human subjects, an effect not predicted by the

preclinical animal models.[1]

Mechanism of Action
GSK-2793660 is a substrate-competitive, potent, and selective inhibitor of CTSC.[1] Its

mechanism is effectively irreversible, allowing for a high degree of enzyme inhibition that can

be maintained over an extended period.[1] CTSC is responsible for the proteolytic activation of

pro-NSPs (pro-NE, pro-CG, and pro-PR3) within the bone marrow during neutrophil maturation.

By inhibiting CTSC, GSK-2793660 aims to reduce the pool of active NSPs in circulating

neutrophils.
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Caption: Mechanism of action of GSK-2793660.

Data Presentation
In Vitro Potency

Parameter Value Source

IC50 against CTSC <0.43 to 1 nM [1]

kinact/Ki 9.0 x 104 M-1s-1 [1]

Preclinical Toxicology Summary
The following table summarizes the key findings from preclinical toxicology studies. It is

important to note that detailed quantitative data and full study reports are not publicly available

and are referenced from a Phase I clinical trial publication citing the GSK Investigator's

Brochure.[1]
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Species Duration Doses Key Findings Source

Rat Up to 3 months

High doses

(specific levels

not disclosed)

No manifestation

of skin

abnormalities.

[1]

Dog Up to 3 months

High doses

(specific levels

not disclosed)

No manifestation

of skin

abnormalities.

[1]

Experimental Protocols
Detailed experimental protocols for the preclinical studies of GSK-2793660 are not publicly

available. The information below is a high-level description based on standard practices and

the limited information from published sources.

In Vitro Enzyme Inhibition Assay
Objective: To determine the potency of GSK-2793660 in inhibiting CTSC activity.

Methodology: A biochemical assay was likely used, involving recombinant human CTSC and

a synthetic substrate. The rate of substrate cleavage by CTSC would be measured in the

presence and absence of varying concentrations of GSK-2793660. The IC50 value,

representing the concentration of GSK-2793660 required to inhibit 50% of CTSC activity,

was then determined. To determine the kinetics of irreversible inhibition, a kinact/Ki assay

would have been performed.

Preclinical Toxicology Studies
Objective: To assess the safety and tolerability of GSK-2793660 in animal models following

repeated dosing.

Methodology: As per standard regulatory requirements, toxicology studies were conducted in

two species, a rodent (rat) and a non-rodent (dog).[1] These studies likely involved daily oral

administration of GSK-2793660 at multiple dose levels for a duration of up to 3 months. A

control group receiving a vehicle would have been included for comparison. The animals

would have been monitored for clinical signs of toxicity, and regular collection of blood and
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urine samples for hematology and clinical chemistry analysis would have been performed. At

the end of the study, a comprehensive histopathological examination of all major organs and

tissues would have been conducted to identify any microscopic changes.
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Caption: High-level preclinical development workflow for GSK-2793660.

Conclusion
The preclinical data for GSK-2793660 demonstrated potent and selective in vitro inhibition of

its target, Cathepsin C. Subsequent toxicology studies in rats and dogs for up to 3 months did
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not reveal any skin-related adverse effects, which were later observed in the first-in-human

Phase I study.[1] This discrepancy highlights the inherent limitations of preclinical models in

predicting all potential human toxicities. The unexpected emergence of epithelial desquamation

in clinical trials led to the discontinuation of the development of GSK-2793660.[1][3] The

preclinical findings, however, remain valuable for the broader understanding of Cathepsin C

inhibition and inform the development of future molecules targeting this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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